molecular formula C20H20N2O2S2 B2880246 (Z)-3-(4-(diethylamino)phenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one CAS No. 849018-46-8

(Z)-3-(4-(diethylamino)phenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

Cat. No. B2880246
CAS RN: 849018-46-8
M. Wt: 384.51
InChI Key: NPOUUMKXHXTDHX-NXLLQJLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains a thiazolidinone group, which is a type of organosulfur compound.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The furan ring, for example, is aromatic and therefore relatively stable, but it can undergo reactions such as electrophilic aromatic substitution .

Scientific Research Applications

Anticancer and Antiangiogenic Effects

The synthesis of novel thioxothiazolidin-4-one derivatives has demonstrated promising anticancer and antiangiogenic effects in preclinical models. These compounds have been found to inhibit tumor growth and tumor-induced angiogenesis effectively. For example, a study conducted by Chandrappa et al. (2010) investigated the anticancer and antiangiogenic effects of these derivatives against a transplantable mouse tumor model, showing significant reduction in ascites tumor volume and suppression of tumor-induced endothelial proliferation (Chandrappa et al., 2010). Similarly, Kaminskyy et al. (2015) synthesized and evaluated the anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-one derivatives, confirming their selective action on certain cancer cell lines (Kaminskyy et al., 2015).

Antimicrobial Activity

The antimicrobial potential of thioxothiazolidin-4-one derivatives extends to combating various bacterial and fungal strains. Patel and Shaikh (2010) synthesized new 4-thiazolidinones of nicotinic acid with antimicrobial screening showing some compounds comparable with standard drugs (Patel & Shaikh, 2010). B'Bhatt and Sharma (2017) also reported on the synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives, highlighting compounds with significant activity against various microorganisms (B'Bhatt & Sharma, 2017).

Antifibrotic Activity

In addition to anticancer and antimicrobial effects, some thioxothiazolidin-4-one derivatives have been identified as potential antifibrotic agents. Kaminskyy et al. (2016) synthesized and evaluated the antifibrotic and anticancer activity of amino(imino)thiazolidinone derivatives, identifying several candidates for further testing due to their high antifibrotic activity levels without significant anticancer effects (Kaminskyy et al., 2016).

properties

IUPAC Name

(5Z)-3-[4-(diethylamino)phenyl]-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-3-21(4-2)15-10-12-16(13-11-15)22-19(23)18(26-20(22)25)9-5-7-17-8-6-14-24-17/h5-14H,3-4H2,1-2H3/b7-5+,18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOUUMKXHXTDHX-NXLLQJLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-(diethylamino)phenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

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